Cas no 2091269-06-4 (Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl-)

Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl- 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl-
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- インチ: 1S/C8H6BrFO2S/c1-4-2-3-5(8(11)12)7(13-9)6(4)10/h2-3H,1H3,(H,11,12)
- InChIKey: NIGFVAPMAWKHQC-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(C)C(F)=C1SBr
Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359746-1.0g |
2-(bromosulfanyl)-3-fluoro-4-methylbenzoic acid |
2091269-06-4 | 1.0g |
$0.0 | 2023-03-07 |
Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl- 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl-に関する追加情報
Benzoic Acid, 2-(Bromothio)-3-Fluoro-4-Methyl: A Comprehensive Overview
Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl, also known by its CAS number 2091269-06-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone with substituents at the 2-, 3-, and 4-positions. The presence of a bromothio group at the 2-position, a fluoro group at the 3-position, and a methyl group at the 4-position imparts distinct chemical properties that make it valuable for various applications.
The synthesis of Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl involves a series of carefully controlled reactions to ensure high purity and yield. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, reducing costs and improving efficiency. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction rates while maintaining product quality.
In terms of chemical properties, this compound exhibits notable stability under standard laboratory conditions. However, it is reactive under certain conditions, such as in the presence of nucleophiles or under specific thermal conditions. These reactivity patterns have been extensively studied using computational chemistry techniques, which have provided insights into its electronic structure and bonding behavior.
The application of Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl spans across multiple industries. In pharmaceutical research, it has been explored as a potential lead compound for drug development due to its unique pharmacokinetic properties. Recent studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, making it a promising candidate for further investigation.
In the field of materials science, this compound has shown potential as a building block for advanced materials such as polymers and nanoparticles. Its ability to form stable complexes with metal ions has led to its use in catalysis and sensing applications. For example, researchers have developed sensors based on this compound that can detect trace amounts of heavy metals in environmental samples.
The environmental impact of Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl has also been a topic of recent research. Studies have shown that it undergoes biodegradation under aerobic conditions, with degradation rates influenced by factors such as pH and temperature. These findings are crucial for assessing its safety and sustainability in industrial applications.
In conclusion, Benzoic acid, 2-(bromothio)-3-fluoro-4-methyl (CAS No: 2091269-06-4) is a versatile compound with diverse applications across various scientific domains. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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